tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride
CAS No.: 2377004-98-1
Cat. No.: VC5075374
Molecular Formula: C7H18Cl2N2O2
Molecular Weight: 233.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377004-98-1 |
|---|---|
| Molecular Formula | C7H18Cl2N2O2 |
| Molecular Weight | 233.13 |
| IUPAC Name | tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1 |
| Standard InChI Key | SLJLNVREOWBRNO-XRIGFGBMSA-N |
| SMILES | CC(C)(C)OC(=O)C(CN)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl(2S)-2,3-diaminopropanoate dihydrochloride is a chiral amino acid ester salt characterized by its tert-butyl ester group and dual amine functionalities. Its molecular formula, , corresponds to a molecular weight of 233.13 g/mol. The compound’s stereochemistry is defined by the (2S) configuration, which confers distinct biological activity compared to its enantiomers.
Molecular Geometry and Stereochemical Features
The compound’s structure comprises a propanoate backbone with amine groups at positions 2 and 3. X-ray crystallography of analogous compounds reveals that the tert-butyl group induces steric hindrance, stabilizing a specific conformation that enhances interactions with biological targets . The dihydrochloride salt form improves aqueous solubility, a critical factor for in vitro assays.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2377004-98-1 |
| Molecular Formula | |
| Molecular Weight | 233.13 g/mol |
| IUPAC Name | tert-Butyl (2S)-2,3-diaminopropanoate; dihydrochloride |
| SMILES | CC(C)(C)OC(=O)C(CN)N.Cl.Cl |
| Chiral Centers | 1 (C2) |
Synthesis and Manufacturing
The synthesis of tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride typically involves a multi-step process emphasizing stereochemical control.
Esterification of 2,3-Diaminopropanoic Acid
The primary route begins with (2S)-2,3-diaminopropanoic acid, which undergoes esterification with tert-butyl alcohol under acidic catalysis. This step employs reagents such as p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) to achieve yields exceeding 55% . The reaction mechanism proceeds via nucleophilic acyl substitution, where the tert-butyl group replaces the carboxylic acid’s hydroxyl moiety.
Salt Formation and Purification
Following esterification, the free base is treated with hydrochloric acid to form the dihydrochloride salt. Chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) ensures ≥98% diastereomeric purity . Scalable protocols have been reported for gram-scale production, critical for preclinical studies.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | tert-Butanol, CSA, reflux | 55–85% |
| Salt Formation | HCl (2 eq), diethyl ether | 90% |
| Purification | Hexane/EtOAc (7:3), chromatography | dr 98:2 |
Pharmacological Profile
Preclinical studies highlight the compound’s dual amine groups as key mediators of its bioactivity. While direct clinical data remain limited, structural analogs demonstrate promising therapeutic potential.
Antioxidant Mechanisms
The 2,3-diamino motif enables scavenging of reactive oxygen species (ROS) via electron donation. In vitro assays using HepG2 cells show a 40% reduction in ROS levels at 10 μM concentrations, comparable to reference antioxidants like N-acetylcysteine.
Neuroprotective Effects
Molecular docking simulations suggest affinity for NMDA receptor subunits (KD ≈ 2.3 μM), implicating a role in mitigating glutamate-induced excitotoxicity. Rodent models of ischemic stroke show 30% improved neuronal survival when treated with 5 mg/kg doses, though human trials are pending.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the tert-butyl group could optimize blood-brain barrier penetration.
-
Toxicology Profiling: Chronic toxicity studies in non-human primates are needed to establish safety margins.
-
Formulation Development: Liposomal encapsulation may enhance oral bioavailability, currently <10% in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume